5-(4-Dimethylamino-phenyl)-3-methyl-penta-2,4-dienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Dimethylamino-phenyl)-3-methyl-penta-2,4-dienenitrile is an organic compound characterized by its conjugated system and the presence of a dimethylamino group. This compound is notable for its applications in various fields, including materials science and organic electronics, due to its unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Dimethylamino-phenyl)-3-methyl-penta-2,4-dienenitrile typically involves a Knoevenagel condensation reaction. This reaction is carried out between 4-(dimethylamino)cinnamaldehyde and an appropriate nitrile compound under basic conditions. The reaction is usually facilitated by a base such as piperidine or pyridine, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Dimethylamino-phenyl)-3-methyl-penta-2,4-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(4-Dimethylamino-phenyl)-3-methyl-penta-2,4-dienenitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-(4-Dimethylamino-phenyl)-3-methyl-penta-2,4-dienenitrile involves its interaction with molecular targets through its conjugated system. The compound can participate in charge transfer interactions, which are crucial for its function as a fluorescent probe or in electronic devices. The dimethylamino group enhances its electron-donating properties, facilitating these interactions .
Comparison with Similar Compounds
Similar Compounds
5-(4-Dimethylamino)phenyl-2-benzamidopyrazines: These compounds share the dimethylamino group and are used as fluorescent dyes.
3-[4-(Dimethylamino)phenyl]-1-phenylprop-2-en-1-ones: These chalcone derivatives are investigated for their monoamine oxidase inhibitory activity.
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups replacing the hydroxy groups.
Uniqueness
5-(4-Dimethylamino-phenyl)-3-methyl-penta-2,4-dienenitrile is unique due to its specific conjugated system and the presence of a nitrile group, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring precise electronic characteristics, such as in organic electronics and as a fluorescent probe.
Properties
IUPAC Name |
(2E,4E)-5-[4-(dimethylamino)phenyl]-3-methylpenta-2,4-dienenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-12(10-11-15)4-5-13-6-8-14(9-7-13)16(2)3/h4-10H,1-3H3/b5-4+,12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXSLIJOKCYCQD-JOKBTEAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC#N)C=CC1=CC=C(C=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C#N)/C=C/C1=CC=C(C=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.